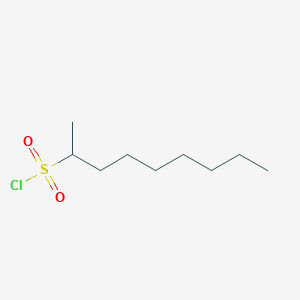

Nonane-2-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19ClO2S |

|---|---|

Molecular Weight |

226.76 g/mol |

IUPAC Name |

nonane-2-sulfonyl chloride |

InChI |

InChI=1S/C9H19ClO2S/c1-3-4-5-6-7-8-9(2)13(10,11)12/h9H,3-8H2,1-2H3 |

InChI Key |

RYZGWYPDPNOYQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)S(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nonane 2 Sulfonyl Chloride and Analogues

Strategies for Alkanesulfonyl Chloride Synthesis

The formation of the sulfonyl chloride functional group from various sulfur-containing precursors can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups within the molecule.

Oxidative chlorination is a direct and common method for synthesizing sulfonyl chlorides. This approach involves the simultaneous oxidation of a sulfur-containing starting material and its chlorination.

Thiols (mercaptans) and disulfides are readily available precursors for the synthesis of alkanesulfonyl chlorides. The direct conversion of these compounds involves a one-pot reaction that avoids the isolation of intermediate sulfonic acids. Various reagent systems have been developed to facilitate this transformation efficiently.

One effective method employs a combination of hydrogen peroxide (H₂O₂) and chlorotrimethylsilane (B32843) (TMSCl) for the oxidative chlorination of thiols. tandfonline.com This system offers excellent yields and short reaction times. tandfonline.com Another powerful reagent combination is hydrogen peroxide and thionyl chloride (SOCl₂), which provides a highly reactive system for the direct conversion of thiols to sulfonyl chlorides at room temperature, often with reaction times as short as one minute. organic-chemistry.org

A mixture of a nitrate (B79036) salt, such as potassium nitrate (KNO₃), and chlorotrimethylsilane (TMS-Cl) has also been proven to be a mild and efficient reagent system for the direct oxidative conversion of both thiols and disulfides to their corresponding sulfonyl chlorides in excellent yields. acs.org Mechanistic studies suggest that these reactions may proceed through a disulfide intermediate when starting from a thiol. acs.org The direct oxidative chlorination of disulfides under similar conditions also produces the corresponding sulfonyl chlorides in high yields. acs.org Other systems, such as using N-chlorosuccinimide (NCS) in the presence of hydrochloric acid, have also been reported to afford sulfonyl chlorides from thiols in good yields. organic-chemistry.org

| Precursor Type | Reagent System | Key Advantages | Reference |

|---|---|---|---|

| Thiols | H₂O₂ / TMSCl | Excellent yields, short reaction times. | tandfonline.com |

| Thiols | H₂O₂ / SOCl₂ | Very fast reactions (minutes), mild conditions, high yields (up to 97%). | organic-chemistry.org |

| Thiols & Disulfides | Nitrate Salt / TMS-Cl | Mild and efficient, high yields, clean reactions. | acs.org |

| Thiols & Disulfides | H₂O₂ / ZrCl₄ | Excellent yields (up to 98%), extremely fast, avoids harsh reagents. | thieme-connect.comorganic-chemistry.org |

| Thiols | NCS / HCl | Good yields, smooth oxidation. | organic-chemistry.org |

To enhance the efficiency and selectivity of oxidative chlorinations using hydrogen peroxide, various metal halides are employed as mediators or catalysts. Hydrogen peroxide is an attractive oxidant from a green chemistry perspective, as its only byproduct is water. thieme-connect.com

A notable system involves the use of hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄). thieme-connect.comorganic-chemistry.org This combination serves as a highly efficient reagent for the direct conversion of thiols and disulfides into sulfonyl chlorides. thieme-connect.comorganic-chemistry.org The methodology is characterized by excellent yields, exceptionally short reaction times (often around one minute), and mild reaction conditions at room temperature. organic-chemistry.org The reaction is typically performed in a polar organic solvent like acetonitrile (B52724) for optimal results. thieme-connect.com The optimized conditions often involve a 1:3 molar ratio of the thiol to H₂O₂ with one equivalent of ZrCl₄. organic-chemistry.org This method shows broad applicability to aromatic, heterocyclic, and aliphatic thiols and is tolerant of various functional groups. organic-chemistry.org

Similarly, titanium tetrachloride (TiCl₄) in combination with hydrogen peroxide has been reported as an effective system for the oxidative chlorination of thiols to sulfonyl chlorides, offering good to excellent yields and cost-effectiveness. researchgate.net

| Metal Halide | Typical Substrates | Reported Advantages | Reference |

|---|---|---|---|

| Zirconium tetrachloride (ZrCl₄) | Aromatic, heterocyclic, and aliphatic thiols/disulfides | Excellent yields (up to 98%), very fast (1 min), mild room temperature conditions. | thieme-connect.comorganic-chemistry.org |

| Titanium tetrachloride (TiCl₄) | Thiols | Good to excellent yields, short reaction times, cost-effective. | researchgate.net |

An alternative major pathway to alkanesulfonyl chlorides involves the conversion of sulfonic acids or their corresponding salts. This two-step approach first requires the synthesis of the sulfonic acid or sulfonate salt, often via oxidation of a thiol or by nucleophilic substitution of an alkyl halide with a sulfite (B76179) salt. nih.gov The subsequent step is the chlorination of the sulfonate group.

The conversion of sulfonic acids and their salts into sulfonyl chlorides requires a suitable chlorinating agent. The selection of the reagent is critical and can be influenced by the substrate's stability and the desired reaction conditions.

Commonly used chlorinating agents include thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅). nih.govgoogle.com The SOCl₂/DMF system is widely used for converting sodium sulfonates to sulfonyl chlorides. nih.gov

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a mild and effective reagent for this transformation, capable of converting sulfonic acids to sulfonyl chlorides under neutral conditions. researchgate.net Another modern reagent is 2,4,6-trichloro-1,3,5-triazaphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which promotes the efficient conversion of a wide range of sulfonic acids (aromatic, aliphatic, and cyclic) into the corresponding sulfonyl chlorides in excellent yields and short reaction times under solvent-free conditions. thieme-connect.com This method is noted for its mild conditions, high efficiency, and simple product isolation. thieme-connect.com

| Chlorinating Reagent | Precursor | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) / DMF | Sulfonate Salts | Benzene, 50°C | Standard, effective method for sodium sulfonates. | nih.gov |

| Phosphorus oxychloride (POCl₃) | Sulfonic Acids | Reflux, neat | Strong chlorinating agent, often used without solvent. | researchgate.net |

| Phosphorus pentachloride (PCl₅) | Sulfonic Acids/Salts | Reflux | Powerful, but can lead to side reactions. | nih.gov |

| Cyanuric Chloride | Sulfonic Acids/Salts | Room temperature | Mild, neutral conditions. | researchgate.netrsc.org |

| TAPC | Sulfonic Acids | Room temperature, solvent-free | High efficiency, short reaction times, mild conditions. | thieme-connect.com |

Phase transfer catalysis (PTC) is a valuable technique for reactions involving reagents that are soluble in different, immiscible phases, such as an aqueous phase containing an inorganic salt and an organic phase containing the substrate. This is particularly relevant for the conversion of alkali metal sulfonate salts, which are often water-soluble but need to react with a chlorinating agent in an organic solvent.

The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), can facilitate the transfer of the sulfonate anion from the aqueous or solid phase into the organic phase, where it can react with the chlorinating agent. rsc.org For instance, the one-pot synthesis of sulfonyl fluorides from sulfonate salts has been achieved using cyanuric chloride as the activating agent and KHF₂ as the fluorine source, with TBAB acting as the phase transfer catalyst. rsc.org This strategy can be adapted for sulfonyl chloride synthesis. Similarly, the hydrolysis of sulfonyl chlorides to produce sulfonate salts can be efficiently carried out in the presence of a phase-transfer agent, demonstrating the utility of this principle in reversible reactions. google.com The S-alkylation of sulfinates to form sulfones has also been successfully conducted under phase-transfer catalysis conditions. organic-chemistry.org

Sulfur Dioxide Insertion Reactions

The direct insertion of sulfur dioxide (SO₂) into carbon-metal bonds represents a powerful and increasingly utilized strategy for constructing sulfonyl-containing compounds. This approach circumvents the use of pre-functionalized sulfur reagents, offering a more convergent and efficient route to sulfonyl chlorides and their derivatives.

Palladium catalysis has emerged as a crucial tool for the synthesis of sulfonyl-containing compounds via SO₂ insertion. rsc.orgnih.gov These methods provide efficient access to a diverse array of structures. rsc.org A significant advancement involves the palladium-catalyzed sulfonylation of aryl bromides, which proceeds by using a stable SO₂ surrogate, followed by treatment with an electrophilic source to yield the desired sulfonyl product. researchgate.net

One prominent strategy is the domino Heck/sulfination reaction. acs.org This process uses a palladium catalyst in conjunction with an SO₂ surrogate to build complex heterocyclic and carbocyclic systems. acs.org The reaction generates an ammonium sulfinate intermediate in situ, which can then be trapped with various electrophiles to produce sulfones, sulfonamides, and sulfonyl fluorides. acs.org Another approach involves a three-component reaction of aryl iodides, an SO₂ surrogate, and amines, which proceeds through a metabisulfite (B1197395) intermediate to form aryl sulfonamides directly. rsc.org

Researchers have also developed a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using phenyl chlorosulfate (B8482658) as a synthon for [SO₂Cl]⁺. mit.edu This method demonstrates considerable functional group tolerance and allows for the synthesis of various arylsulfonyl chlorides under mild conditions. mit.edu The proposed catalytic cycle involves the insertion of a Pd(0) complex into the SO₂–OPh bond of the phenyl chlorosulfate. mit.edu

Table 1: Examples of Palladium-Catalyzed Sulfonylation Reactions

| Starting Materials | SO₂ Source/Synthon | Key Feature | Product Type |

| Aryl Iodides, Amines | DABSO | Three-component reaction | Aryl Sulfonamides |

| Aryl Bromides | DABSO | Followed by trapping with electrophile | Sulfonyl Fluorides |

| Arylboronic Acids | Phenyl Chlorosulfate | Suzuki-Miyaura type cross-coupling | Arylsulfonyl Chlorides |

| Alkene/Alkyne-tethered Aryl Halides | DABSO | Domino Heck/Sulfination | Sulfonylated Heterocycles |

Bismuth catalysis offers a unique, redox-neutral pathway for the synthesis of sulfonyl compounds, mimicking the elementary steps of transition metal catalysis. acs.orgacs.org A notable application is the conversion of (hetero)aryl boronic acids into the corresponding aryl sulfonyl fluorides. acs.orgresearchgate.net The catalytic cycle proceeds without altering the Bi(III) oxidation state. acs.org

The key mechanistic step is the insertion of sulfur dioxide into a bismuth-carbon bond. researchgate.netnih.gov The process begins with the transmetalation of a boronic acid to the bismuth catalyst, forming a triarylbismuth complex. acs.org Subsequently, SO₂ inserts into the Bi–C bond, yielding a distinct O-bound bismuth sulfinate complex. acs.orgresearchgate.net This intermediate is then oxidized to afford the final aryl sulfonyl fluoride, regenerating the catalyst. acs.org Theoretical studies have revealed that the high polarity of the Bi-Ph bond and the ability of the Bi(III) center to expand its coordination sphere facilitate this SO₂ insertion. nih.gov This methodology tolerates a wide range of functional groups and is effective for various aryl and heteroaryl boronic acids. acs.orgresearchgate.net

Gaseous sulfur dioxide presents significant handling and storage challenges, particularly in a laboratory setting. dtu.dk To overcome this, stable, solid SO₂ surrogates have been developed, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) being a prominent example. organic-chemistry.orgd-nb.info DABSO is an easy-to-handle, bench-stable solid that releases SO₂ under controlled conditions, making it a practical alternative for a variety of sulfonylation reactions. organic-chemistry.orgd-nb.info

DABSO has been successfully employed in palladium-catalyzed reactions, such as the domino Heck/sulfination process, to generate sulfinate intermediates that can be trapped to form sulfones and sulfonamides. acs.org It is also a key reagent in Sandmeyer-type reactions for converting anilines to sulfonyl chlorides, where it serves as the SO₂ source in the presence of a copper catalyst. acs.orgorganic-chemistry.orgnih.gov In these reactions, DABSO circumvents the need to handle SO₂ gas directly and its basic byproduct, DABCO, can sometimes be managed or has minimal impact on the reaction outcome. rsc.orgdtu.dk The development of DABSO and similar reagents has significantly expanded the accessibility and practicality of SO₂ insertion chemistry. d-nb.info

Functionalization of Sulfonamides as Precursors to Sulfonyl Chlorides

While the reaction between a sulfonyl chloride and an amine is the conventional route to sulfonamides, a reverse strategy—converting stable sulfonamides back into highly reactive sulfonyl chlorides—provides a powerful tool for late-stage functionalization. A recently developed method enables the selective formation of sulfonyl chlorides from primary sulfonamides under mild conditions. nih.gov

This transformation utilizes a pyrylium (B1242799) salt, Pyry-BF₄, as an activating agent for the otherwise poorly nucleophilic NH₂ group of the sulfonamide, with magnesium chloride (MgCl₂) serving as the chloride source. nih.gov The reaction is typically conducted in tert-butanol (B103910) at a moderate temperature (e.g., 60 °C). nih.gov A key advantage of this protocol is its high selectivity and tolerance for a wide array of sensitive functional groups, making it suitable for complex molecules and late-stage derivatization in drug discovery campaigns. nih.gov

Table 2: Conversion of Primary Sulfonamides to Sulfonyl Chlorides

| Substrate Type | Reagents | Conditions | Key Advantage |

| Primary Sulfonamides | Pyry-BF₄, MgCl₂ | tBuOH, 60 °C | Mild conditions, high functional group tolerance |

Data sourced from research findings on late-stage sulfonyl chloride formation. nih.gov

Decarboxylative Halosulfonylation Routes

Decarboxylative coupling reactions provide a strategic advantage by utilizing readily available carboxylic acids as starting materials. A modern approach for synthesizing sulfonyl chlorides involves the decarboxylative halosulfonylation of aromatic acids. nih.govnih.gov This method merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides through a sulfonyl chloride intermediate. nih.govacs.org

The process leverages copper ligand-to-metal charge transfer (LMCT) catalysis to convert an aromatic carboxylic acid into an aryl radical. acs.orgresearchgate.net This radical is then trapped by sulfur dioxide to form an aryl sulfonyl radical, which subsequently reacts with an electrophilic halogen source to yield the aryl sulfonyl chloride. researchgate.net The entire sequence can be performed in a one-pot synthesis, where the initially formed sulfonyl chloride is directly reacted with an amine to produce the corresponding sulfonamide, circumventing the need to isolate the highly reactive sulfonyl chloride intermediate. acs.org This strategy is applicable to a diverse scope of aryl and heteroaryl substrates. nih.gov

Sandmeyer-Type Reactions from Amine Feedstocks

The Sandmeyer reaction, a cornerstone of aromatic chemistry, has been adapted for the synthesis of sulfonyl chlorides from aromatic amine feedstocks. organic-chemistry.org This modern Sandmeyer-type chlorosulfonylation provides a direct and efficient route to aryl sulfonyl chlorides from anilines. acs.orgnih.gov The reaction typically employs a copper catalyst (e.g., CuCl₂) in the presence of an acid like HCl. organic-chemistry.orgthieme-connect.com

In this process, the aromatic amine is converted in situ to a diazonium salt using a nitrite (B80452) source such as tert-butyl nitrite. acs.orgorganic-chemistry.org This highly reactive intermediate is not isolated, enhancing the safety and operational simplicity of the protocol. acs.org The diazonium species then reacts with sulfur dioxide, conveniently supplied by a surrogate like DABSO, and a chloride source, catalyzed by copper, to form the desired sulfonyl chloride. acs.orgnih.gov The method is robust, scalable, and tolerates a wide range of functional groups on the aniline (B41778) ring. acs.orgnih.gov The resulting sulfonyl chloride can be isolated or directly converted to a sulfonamide by adding an amine to the reaction mixture. organic-chemistry.org A sustainable alternative using a heterogeneous carbon nitride photocatalyst has also been developed, operating under visible light at room temperature. nih.gov

Table 3: Key Components of Modern Sandmeyer-Type Chlorosulfonylation

| Component | Role in Reaction | Example |

| Amine Feedstock | Source of the aryl group | (Hetero)aromatic anilines |

| Diazotizing Agent | Forms diazonium salt in situ | tert-Butyl nitrite |

| SO₂ Source | Provides the sulfonyl group | DABSO |

| Catalyst | Facilitates the transformation | Copper(II) chloride |

| Chloride Source | Provides the chloride for the sulfonyl chloride | Hydrochloric acid (HCl) |

Data compiled from studies on Sandmeyer-type sulfonyl chloride synthesis. acs.orgorganic-chemistry.orgthieme-connect.com

Stereoselective and Regioselective Synthesis of Branched Alkanesulfonyl Chlorides

The synthesis of branched alkanesulfonyl chlorides, such as nonane-2-sulfonyl chloride, presents distinct challenges in controlling both the stereochemistry at the chiral center and the regiochemical placement of the sulfonyl chloride group along the alkyl chain. Advanced synthetic methodologies are required to overcome the inherent reactivity patterns of alkane substrates and achieve high levels of selectivity.

Control of Stereochemistry at the α-Position

Achieving stereocontrol at the α-carbon—the carbon atom directly bonded to the sulfonyl chloride moiety—is a formidable task in synthetic organic chemistry. The direct enantioselective synthesis of chiral secondary alkanesulfonyl chlorides from achiral precursors is not a widely established process. Most traditional methods for synthesizing sulfonyl chlorides, such as the oxidative chlorination of thiols or the direct chlorosulfonylation of alkanes, proceed through radical or highly reactive ionic intermediates that are difficult to influence with chiral catalysts or reagents.

However, the principles of stereocontrol have been successfully applied to the synthesis of related chiral organosulfur compounds, which can serve as precursors or structural analogues. One notable strategy involves the use of chiral sulfinates, which can be converted to other sulfur derivatives with high stereospecificity. For instance, the reaction of enantiomerically pure sulfinate esters with organometallic reagents is a classic method for producing chiral sulfoxides. While this does not directly yield a sulfonyl chloride, it demonstrates the utility of a pre-installed chiral sulfur auxiliary.

A more direct, albeit still challenging, approach is the dynamic kinetic resolution of racemic sulfinyl chlorides. In this process, a racemic starting material is reacted with a chiral reagent or catalyst that selectively transforms one enantiomer faster than the other, allowing for the isolation of a single, enantiomerically enriched product. For example, the dynamic kinetic resolution of methane (B114726) sulfinyl chloride has been used to prepare enantiopure methyl sulfoxides. acs.org

Recent advancements have focused on developing catalytic asymmetric methods. For example, while not producing sulfonyl chlorides directly, photocatalytic systems have been developed for the enantioselective synthesis of α-C chiral sulfones from sulfonyl chlorides and α,β-unsaturated N-acylpyrazoles, demonstrating that stereocontrol of radicals adjacent to a sulfonyl group is feasible under specific catalytic conditions.

| Method | Description | Relevance to Chiral Alkanesulfonyl Chlorides |

| Use of Chiral Precursors | Synthesis starting from an enantiomerically pure precursor, such as a chiral alcohol or thiol. The stereocenter is established before the formation of the sulfonyl chloride group. | This is a reliable but often lengthy approach. The stereochemistry is preserved during the transformation to the sulfonyl chloride. |

| Dynamic Kinetic Resolution | A racemic mixture of a precursor (e.g., a sulfinyl chloride) is resolved using a chiral catalyst or reagent, leading to an enantiomerically enriched product. acs.org | This has been demonstrated for sulfinyl chlorides, which are related to sulfonyl chlorides, but direct application to secondary alkanesulfonyl chlorides is not common. |

| Asymmetric Catalysis | Use of a chiral catalyst to directly form the chiral sulfonyl chloride from a prochiral substrate. | This is the most sought-after but least developed method for this specific compound class. Research in related areas, like the synthesis of chiral sulfones, is ongoing. |

Regiochemical Considerations in Chlorosulfonylation Processes

The regioselectivity of chlorosulfonylation—the introduction of a -SO₂Cl group at a specific position on an alkane chain—is primarily governed by the nature of the substrate and the reaction mechanism. For a long-chain alkane like nonane (B91170), direct chlorosulfonylation typically results in a mixture of isomers.

Free-radical chlorosulfonylation, a common industrial method involving the reaction of an alkane with sulfur dioxide and chlorine under UV light, is notoriously unselective for linear alkanes. The reactivity of C-H bonds towards radical abstraction generally follows the order of tertiary > secondary > primary. In the case of linear nonane, which possesses multiple secondary C-H bonds at positions 2, 3, 4, and 5, this method would produce a statistical mixture of all possible secondary nonanesulfonyl chlorides (nonane-2-, -3-, -4-, and -5-sulfonyl chloride), along with a smaller amount of the terminal isomer (nonane-1-sulfonyl chloride). The distribution is influenced by the number of hydrogens at each position and the slight preference for abstraction away from the chain ends.

To achieve high regioselectivity for a specific isomer like this compound, synthetic strategies almost invariably rely on starting materials where the desired position is already functionalized. This pre-functionalization directs the sulfonyl chloride group to the correct carbon atom.

Key regioselective strategies include:

Oxidative Chlorination of Thiols : Starting with nonane-2-thiol, a direct and highly regioselective method is oxidative chlorination. Reagents like N-chlorosuccinimide (NCS) in the presence of an acid can cleanly convert the thiol to the corresponding sulfonyl chloride without isomerization. researchgate.netorgsyn.org This is often the most practical laboratory-scale synthesis for a specific, non-terminal alkanesulfonyl chloride.

Chlorosulfonylation of Alkenes : The reaction of a terminal alkene, such as non-1-ene, with a source of SO₂ and chlorine can be controlled to favor the formation of one regioisomer over another. For instance, visible-light-mediated, copper-catalyzed chlorosulfonylation of terminal olefins has been shown to be a powerful method. acs.org Depending on the specific catalytic system and conditions, the addition can be directed to either the terminal (anti-Markovnikov) or the internal (Markovnikov) carbon, although mixtures are still possible. Radical additions to terminal alkenes often favor placement of the sulfonyl group at the terminal carbon, leading to the 1-isomer, while other methods might favor the 2-position.

| Chlorosulfonylation Method | Substrate | Expected Outcome for Nonane Backbone | Regioselectivity |

| Free-Radical Process | Nonane | Mixture of nonane-1-, -2-, -3-, -4-, and -5-sulfonyl chloride | Low |

| Oxidative Chlorination | Nonane-2-thiol | This compound | High |

| Photocatalytic Addition | Non-1-ene | Primarily nonane-1-sulfonyl chloride or this compound | Moderate to High (depends on catalyst and conditions) |

| From S-Alkyl Isothiourea Salts | 2-Bromononane | This compound | High (but can have elimination side-products) |

Mechanistic Investigations of Reactions Involving Nonane 2 Sulfonyl Chloride

Nucleophilic Substitution at Sulfonyl Sulfur

The reactions of alkanesulfonyl chlorides, including Nonane-2-sulfonyl chloride, are complex and can proceed through several competing pathways. The mechanism is highly dependent on factors such as the solvent, the nucleophile, and the presence or absence of a base. acs.org For secondary alkanesulfonyl chlorides, the dominant pathway in neutral or acidic solvolysis is typically a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov However, under basic conditions, an elimination-addition route becomes significant. nih.govmdpi.com

The solvolysis of alkanesulfonyl chlorides can be described by three primary mechanistic models:

SN2 (Bimolecular Nucleophilic Substitution): This is a concerted, single-step process where the nucleophile (e.g., a solvent molecule like water or alcohol) attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs. nih.govnih.gov This pathway involves a trigonal bipyramidal transition state. mdpi.comcdnsciencepub.com For most primary and secondary alkanesulfonyl chlorides, this is the generally accepted mechanism under neutral solvolytic conditions. nih.govnih.gov The reaction proceeds with the inversion of configuration at the sulfur atom. mdpi.com

SN1 (Unimolecular Nucleophilic Substitution): This two-step mechanism involves the slow, rate-determining heterolytic cleavage of the sulfur-chlorine bond to form a highly reactive sulfonyl cation (RSO₂⁺) and a chloride ion. This is followed by a rapid attack of the nucleophile on the sulfonyl cation. This pathway is generally considered unfavorable for most alkanesulfonyl chlorides due to the high energy of the sulfonyl cation. nih.gov However, for tertiary alkanesulfonyl chlorides, such as 2-methyl-2-propanesulfonyl chloride, evidence for an SN1-type mechanism with the formation of a tertiary carbocation via SO₂ extrusion has been reported. mdpi.combeilstein-journals.orgacs.orgnih.gov

SAN (Addition-Elimination): This stepwise mechanism involves the initial addition of the nucleophile to the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate. This is followed by the subsequent elimination of the leaving group (chloride). While this mechanism has been considered, particularly for reactions with strong nucleophiles, the concerted SN2 pathway is more commonly favored for the solvolysis of alkanesulfonyl chlorides. nih.govresearchgate.net

A distinct and crucial pathway for alkanesulfonyl chlorides possessing α-hydrogens, such as this compound, is the elimination-addition mechanism . In the presence of a base, a proton on the carbon adjacent to the sulfonyl group is abstracted, leading to the formation of a highly reactive intermediate known as a sulfene (B1252967) (RCH=SO₂). nih.govwikipedia.orgcdnsciencepub.com The sulfene is then rapidly trapped by a nucleophile (like water or an amine) to give the final product. acs.orgnih.gov Deuterium exchange studies have confirmed that this pathway occurs under basic conditions but not typically during neutral solvolysis. nih.govmdpi.com

The rate of solvolysis of alkanesulfonyl chlorides is profoundly influenced by the properties of the solvent. The extended Grunwald-Winstein equation is a powerful tool used to analyze these effects by correlating the logarithm of the reaction rate constant (k) with the solvent's ionizing power (YCl) and its nucleophilicity (NT). nih.govbeilstein-journals.org

log(k/k₀) = lNT + mYCl

Here, l represents the sensitivity of the reaction to solvent nucleophilicity, and m represents its sensitivity to solvent ionizing power. For the SN2 solvolysis of alkanesulfonyl chlorides, the l value is typically significant and the l/m ratio is often around 2.0, indicating substantial covalent participation by the solvent in the transition state. nih.govmdpi.com

Kinetic data for methanesulfonyl chloride, a representative simple alkanesulfonyl chloride, illustrates these solvent effects.

| Solvent | Relative Rate (k/kEtOH) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |

|---|---|---|---|

| Ethanol (EtOH) | 1.0 | 0.37 | -2.52 |

| Methanol (MeOH) | 5.8 | 0.17 | -1.19 |

| 80% Aqueous Ethanol | 50.6 | 0.16 | 0.00 |

| Water (H₂O) | 661 | -0.26 | 3.20 |

| 97% TFE | 18.8 | -2.53 | 2.84 |

Data derived from studies on alkanesulfonyl chloride solvolysis. nih.govbeilstein-journals.org

The data shows a dramatic increase in reaction rate in more polar and nucleophilic solvents like water compared to ethanol. Highly ionizing but poorly nucleophilic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) show rates that underscore the importance of both ionizing power and nucleophilic assistance in the reaction mechanism. nih.govbeilstein-journals.org

Kinetic Solvent Isotope Effects (KSIE) also provide mechanistic insight. The KSIE for the hydrolysis of sulfonyl chlorides (kH₂O/kD₂O) is typically in the range of 1.4 to 1.6. beilstein-journals.orgmdpi.com This value suggests a mechanism with significant bond-breaking in the transition state, consistent with an SN2 process. beilstein-journals.org

The structure of the alkyl group (R) in RSO₂Cl significantly impacts the rate of nucleophilic substitution.

Steric Effects: As the steric bulk of the alkyl group increases, the rate of SN2 reaction generally decreases due to increased steric hindrance at the reaction center, making it more difficult for the nucleophile to attack the sulfur atom. ua.edu This trend is evident when comparing the reaction rates of simple alkanesulfonyl chlorides. However, in some highly congested systems, steric compression in the ground state can be relieved in the transition state, leading to an unexpected rate acceleration. mdpi.comnih.gov

| Alkyl Group (R) | Relative Rate | Probable Dominant Mechanism |

|---|---|---|

| Methyl | 1.0 | SN2 |

| Ethyl | 0.3 | SN2 |

| Isopropyl | 0.05 | SN2 |

| tert-Butyl | (Decomposes) | SN1-like (via carbocation) |

Data illustrates general trends based on mechanistic studies. nih.govbeilstein-journals.orgua.edu

For this compound, the long, flexible nonane (B91170) chain itself is not expected to cause extreme steric hindrance directly at the sulfur atom, but its conformational properties could influence the accessibility of the reaction center.

Electronic Effects: The electronic nature of substituents on the alkyl chain also plays a role. Electron-withdrawing groups attached to the α-carbon (the carbon bonded to the sulfonyl group) can significantly influence the reaction pathway. researchgate.net Such groups increase the acidity of the α-hydrogens, making the elimination-addition (sulfene) pathway more favorable, especially under basic conditions. nih.govresearchgate.net

Radical Reaction Pathways of Alkanesulfonyl Chlorides

Beyond ionic pathways, alkanesulfonyl chlorides can participate in free-radical reactions, typically under thermal or photochemical initiation.

The key intermediate in these pathways is the sulfonyl radical (RSO₂•). It can be generated from an alkanesulfonyl chloride by the homolytic cleavage of the relatively weak sulfur-chlorine bond. This process can be initiated by other radical species, heat, or ionizing radiation like pulse radiolysis. acs.orgwikipedia.orgresearchgate.net Studies involving methanesulfonyl chloride have shown that reaction with alkyl radicals can lead to an electron-transfer process, forming an unstable radical anion (MeSO₂Cl•⁻) that subsequently fragments into the methanesulfonyl radical (MeSO₂•) and a chloride anion. acs.orgresearchgate.net

RSO₂Cl → RSO₂• + Cl•

Sulfonyl radicals are known to be strongly electrophilic, meaning they readily react with electron-rich species. oup.com This electrophilicity governs their subsequent reactivity in addition reactions.

A primary reaction of sulfonyl radicals is their addition to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. oup.comrsc.org This is a free-radical chain reaction that proceeds via initiation, propagation, and termination steps. The propagation cycle involves the addition of the sulfonyl radical to an alkene to form a carbon-centered radical, which then abstracts a chlorine atom from another molecule of the sulfonyl chloride to form the product and regenerate the sulfonyl radical. wikipedia.org

Propagation Steps:

RSO₂• + CH₂=CHR' → RSO₂CH₂–C•HR'

RSO₂CH₂–C•HR' + RSO₂Cl → RSO₂CH₂–CHClR' + RSO₂•

For a substrate like this compound, which has a long and flexible alkyl chain, transannular cyclization is a plausible intramolecular radical reaction. nih.gov If a sulfonyl radical were generated and then added to an external alkene, the resulting carbon-centered radical could potentially abstract a hydrogen atom from another position within its own nonane chain, leading to a cyclized product. While specific examples involving this compound are not documented, the principle of transannular reactions is well-established in the chemistry of medium and large ring systems. oregonstate.educdnsciencepub.com

Carbanion Chemistry of α-Sulfonyl Species

The chemistry of α-sulfonyl carbanions is a well-established area of organic synthesis. These carbanions are readily formed by deprotonation of the α-carbon of a sulfone using a suitable base. The resulting carbanion is stabilized by the adjacent sulfonyl group.

The stabilization of α-sulfonyl carbanions is a subject of ongoing research and discussion. Several mechanisms have been proposed to explain the enhanced acidity of the α-protons and the stability of the resulting carbanion.

One of the primary stabilization mechanisms is inductive withdrawal of electron density by the highly electronegative sulfonyl group. The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two oxygen atoms, making it a powerful electron-withdrawing group. This inductive effect polarizes the C-H bond, making the proton more acidic and stabilizing the negative charge of the carbanion once it is formed.

Another significant contributing factor is negative hyperconjugation . This involves the interaction of the lone pair of the carbanion with the antibonding orbitals (σ) of the adjacent S-O and S-C bonds. This delocalization of the negative charge over the entire sulfonyl group provides substantial stabilization. Some studies suggest that the nC →σ S-R interaction is particularly strong, especially with electron-withdrawing substituents on the sulfur. nih.gov

The role of d-orbital participation in the bonding and stabilization of α-sulfonyl carbanions has been a topic of debate. While earlier theories suggested that the d-orbitals of sulfur could participate in pπ-dπ bonding with the carbanionic carbon, more recent computational studies suggest that the role of d-orbitals may be less significant than previously thought. cdnsciencepub.com However, the inclusion of d-orbitals in computational models often leads to better agreement with experimental observations regarding molecular geometry. cdnsciencepub.com

Crystal structure analyses reveal that the α-sulfonyl carbanion has a significantly shorter −C—SO2 bond distance compared to the free sulphone, while the S—O bond distances remain largely unchanged. cdnsciencepub.comcdnsciencepub.com This suggests an ylid-like interaction between the carbanionic carbon and the sulfur atom, with a notable barrier to rotation around the −C—SO2 bond. cdnsciencepub.comcdnsciencepub.com The sulfonyl oxygen atoms can also interact significantly with the counterion. cdnsciencepub.comcdnsciencepub.com

The nature of the counterion and the solvent also plays a role in the stability and structure of the carbanion. organic-chemistry.org For instance, small counterions like Li⁺ in apolar solvents can lead to the formation of chelated, closed transition states. organic-chemistry.org In contrast, larger counterions like K⁺ in polar solvents may favor open transition states. organic-chemistry.org

The geometry of α-sulfonyl carbanions, whether they adopt a planar or pyramidal structure, has been a subject of considerable investigation. The geometry is influenced by factors such as the substituents on the carbanionic carbon and the sulfur atom, as well as the nature of the counterion.

X-ray crystal structure determinations have shown that the coordination around the carbanionic carbon in some α-sulfonyl carbanions is planar . cdnsciencepub.comcdnsciencepub.com This planarity suggests sp²-hybridization of the carbanionic carbon, allowing for effective delocalization of the negative charge into the sulfonyl group. cdnsciencepub.comcdnsciencepub.com This is consistent with an ylid-like character where there is significant double bond character in the C-S bond. cdnsciencepub.comcdnsciencepub.com

However, other studies, particularly those involving sterically demanding systems or specific counterions, have provided evidence for pyramidal carbanions. rsc.orgresearchgate.net For instance, in the norbornene system, experimental results are consistent with a pyramidal (sp³-hybridized) structure for the α-sulfonyl carbanion. rsc.org The degree of pyramidalization can be influenced by the substituents. For example, in dialkyl-substituted sulfonyl carbanions, the anionic carbon atom is strongly pyramidalized, whereas in phenyl-substituted systems, it is nearly planar. researchgate.net

Computational studies have also contributed to this discussion. Ab initio calculations have shown that the geometry of the carbanion can be highly dependent on the basis set used in the calculations, particularly the inclusion of d-type functions. cdnsciencepub.com Some calculations suggest that for certain substituents like methyl, the carbanion is pyramidal, while for others like trifluoromethyl and tert-butyl, it is nearly planar. researchgate.net The presence of a counterion can also influence the calculated geometry. cdnsciencepub.com

The following table summarizes findings from various studies on the geometry of α-sulfonyl carbanions:

| System/Compound | Observed/Calculated Geometry | Method | Reference |

| bis(methylsulfonyl)-3-(2,6-dimethoxypyridyl)sulfonylmethane potassium salt | Planar carbanionic carbon | X-ray crystallography | cdnsciencepub.com |

| 2-methylsulphonyl-2-phenylthio-1-(3-pyridyl)-1-ethanone triethylammonium (B8662869) salt | Planar carbanionic carbon | X-ray crystallography | cdnsciencepub.com |

| α-sulfonyl carbanions in the norbornene system | Pyramidal (sp³-hybridization) | Base-catalyzed H–D exchange rates | rsc.org |

| Dialkyl substituted lithiated sulfones | Strongly pyramidalized anionic C-atom | X-ray crystallography | researchgate.net |

| Phenyl substituted lithiated sulfones | Almost planar anionic C-atom | X-ray crystallography | researchgate.net |

| [MeC(Me)SO₂Me]⁻ | Pyramidalized Cα atom | Ab initio calculation | researchgate.net |

| [MeC(Me)SO₂CF₃]⁻ | Nearly planar Cα atom | Ab initio calculation | researchgate.net |

| [MeC(Me)SO₂tBu]⁻ | Nearly planar Cα atom | Ab initio calculation | researchgate.net |

Olefination reactions that utilize carbanions derived from sulfonyl compounds are powerful tools for the formation of carbon-carbon double bonds. A key example is the Julia-Kocienski olefination, which involves the reaction of an α-sulfonyl carbanion with an aldehyde or ketone. organic-chemistry.org

The generally accepted mechanism for olefination reactions involving sulfonyl halides and esters proceeds through a three-step sequence: tandfonline.comarkat-usa.org

Aldol-type addition: The sulfonyl-stabilized carbanion undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. This initial step is often reversible. tandfonline.comresearchgate.net

Cyclization: The resulting aldol-type adduct undergoes an intramolecular cyclization to form a four-membered ring intermediate containing a pentacoordinated sulfur atom. tandfonline.comarkat-usa.org

Fragmentation: This four-membered ring intermediate then undergoes a syn-fragmentation to yield the final alkene product. tandfonline.comarkat-usa.org This fragmentation step typically has the highest energy barrier and is rate-determining. tandfonline.com

The stereoselectivity of the olefination, i.e., the ratio of E to Z isomers of the resulting alkene, is a critical aspect of these reactions. Several factors influence the stereochemical outcome:

Stabilization of the carbanion: The electronic nature of the substituent on the α-carbon plays a crucial role. Non-stabilized alkanesulfonates (where R in RCH₂SO₂X is an alkyl group) tend to produce nearly equimolar mixtures of E and Z alkenes. tandfonline.com In contrast, semi-stabilized carbanions, such as those derived from phenylmethanesulfonates, predominantly yield the E-isomers of the olefins. tandfonline.com

Reversibility of the initial addition: The high E-selectivity observed with aryl-substituted sulfones is often attributed to the rapid reversibility of the initial aldol (B89426) addition. tandfonline.com This allows for the equilibration of the diastereomeric adducts, and the subsequent cyclization-fragmentation proceeds faster for the intermediate that leads to the more stable E-alkene, in accordance with the Curtin-Hammett principle. tandfonline.com

Reaction conditions: The choice of base, solvent, and counterion can influence the stereoselectivity. organic-chemistry.org For instance, the use of different sulfonyl groups (e.g., benzothiazolyl vs. pyridinyl) can lead to different selectivities. organic-chemistry.org Pyridinyl sulfones have been shown to exhibit high Z-selectivity, while 1-phenyl-1H-tetrazol-5-yl sulfones can provide good E-selectivity, partly due to steric hindrance from the phenyl group. organic-chemistry.org

The following table provides a general overview of the expected stereochemical outcomes based on the nature of the sulfonyl precursor:

| Sulfonyl Precursor Type | Carbanion Stabilization | Typical Stereoselectivity | Reference |

| Alkanesulfonates (R=alkyl) | Non-stabilized | ~1:1 mixture of E/Z isomers | tandfonline.com |

| Phenylmethanesulfonates (R=aryl) | Semi-stabilized | Predominantly E-isomers | tandfonline.com |

| Pyridinyl sulfones | - | High Z-selectivity | organic-chemistry.org |

| 1-phenyl-1H-tetrazol-5-yl sulfones | - | Good E-selectivity | organic-chemistry.org |

It is important to note that the olefination mechanism with sulfonyl halides and esters differs from the classical Julia and one-pot Julia-Kocienski reactions which proceed via different intermediates. tandfonline.comarkat-usa.org The mechanism involving a four-membered ring intermediate is more analogous to phosphorus-based olefination reactions like the Horner-Wadsworth-Emmons reaction. tandfonline.comarkat-usa.orgacs.org

Due to the highly specific nature of the subject "this compound" and the limited availability of detailed research findings for the advanced applications outlined, a comprehensive article with extensive data tables as requested cannot be generated at this time. Publicly available scientific literature does not provide sufficient in-depth information on the use of this specific compound in the specified areas of organic synthesis and materials chemistry.

Most available information pertains to sulfonyl chlorides as a general class of compounds or focuses on more commonly used reagents like tosyl chloride or dansyl chloride. Without dedicated research on this compound, providing a detailed and scientifically accurate article that adheres strictly to the user's outline and avoids speculation is not feasible.

Further research into the applications of aliphatic sulfonyl chlorides may yield more generalized information that could be indicative of the potential reactivity of this compound. However, a report focusing solely on "this compound" with detailed experimental data and findings for the requested advanced applications cannot be produced based on the current body of scientific literature.

Advanced Applications in Organic Synthesis and Materials Chemistry

Catalytic Applications and Functional Material Development

Integration into Heterogeneous Catalytic Systems (e.g., lignin (B12514952) degradation)

The integration of long-chain alkanesulfonyl chlorides, such as nonane-2-sulfonyl chloride, into heterogeneous catalytic systems represents an emerging area of research aimed at enhancing catalyst performance and durability. While direct applications in processes like lignin degradation are still largely exploratory, the fundamental reactivity of the sulfonyl chloride group offers significant potential for modifying catalyst supports. Heterogeneous catalysis is a cornerstone of green chemistry and biomass valorization, where the catalyst and reactants exist in different phases. frontiersin.orguclouvain.be The efficiency of these systems often depends on the surface properties of the catalyst support material.

Lignin, an abundant and complex aromatic polymer, is a challenging substrate for catalytic upgrading due to its structural heterogeneity and the presence of various functional groups. researchgate.netmpg.de The development of effective heterogeneous catalysts for lignin depolymerization is crucial for the production of valuable aromatic chemicals and biofuels from renewable resources. frontiersin.orgmpg.de One strategy to improve catalyst performance is the modification of the support material (e.g., silica (B1680970), alumina, or carbon) to tune its surface characteristics, such as hydrophobicity and affinity for specific reactants or intermediates.

This compound can be employed as a surface modifying agent for catalyst supports. The reactive sulfonyl chloride moiety can form covalent bonds with hydroxyl groups present on the surface of oxide supports, tethering the C9 alkyl chain to the catalyst. This modification can impart a more hydrophobic character to the catalyst surface. In the context of lignin degradation, which often involves complex solvent systems and a mixture of polar and non-polar compounds, controlling the surface wettability of the catalyst can influence mass transfer rates and the adsorption of specific lignin fragments, potentially leading to improved reaction rates and selectivity. acs.org

The table below illustrates a hypothetical modification of a silica support with this compound and the potential impact on its surface properties.

Table 1: Hypothetical Surface Properties of a Silica Catalyst Support Modified with this compound

| Property | Unmodified Silica Support | Silica Support Modified with this compound |

| Surface Functionality | Silanol groups (-Si-OH) | Sulfonate ester linkage with nonyl chains (-Si-O-SO₂-C₉H₁₉) |

| Surface Character | Hydrophilic | Hydrophobic |

| Water Contact Angle | < 20° | > 90° |

| Potential Catalytic Impact | Favors adsorption of polar reactants | Enhances affinity for non-polar organic substrates in aqueous media |

Surface Modification and Functionalization Strategies through Sulfonyl Chloride Reactivity

The reactivity of the sulfonyl chloride group makes it a versatile tool for the chemical modification and functionalization of a wide array of material surfaces. rsc.orgnih.gov This is particularly relevant for long-chain alkanesulfonyl chlorides like this compound, which can be used to introduce long alkyl chains onto a surface, thereby significantly altering its physicochemical properties, most notably its wettability and interfacial energy.

The primary strategy for surface functionalization involves the reaction of the sulfonyl chloride with nucleophilic groups present on the substrate material. For instance, surfaces rich in hydroxyl (-OH) groups, such as those of cellulose, silica, and certain polymers, or amino (-NH₂) groups, can readily react with this compound to form stable sulfonate esters or sulfonamides, respectively. rsc.orgresearchgate.net This covalent attachment ensures the durability of the surface modification.

A key application of this functionalization strategy is the creation of hydrophobic and oleophobic surfaces. ontosight.ai The long, non-polar nonane (B91170) chain, when densely packed on a surface, can effectively repel water and oils. This is analogous to the use of perfluorinated alkanesulfonyl chlorides for creating superhydrophobic surfaces. ontosight.ai The degree of hydrophobicity achieved can be controlled by reaction conditions such as time, temperature, and the concentration of the sulfonyl chloride, which influence the density of the grafted alkyl chains. nih.gov

The effectiveness of this surface modification can be quantified by measuring the water contact angle. A higher water contact angle indicates greater hydrophobicity. The table below presents typical research findings on the change in surface properties of a polymer film after modification with an alkanesulfonyl chloride.

Table 2: Research Findings on Surface Modification of a Polymer Film with Alkanesulfonyl Chloride

| Substrate | Modifying Agent | Reaction Type | Water Contact Angle (Before) | Water Contact Angle (After) | Reference |

| Poly(p-xylylene) Film | Chlorosulfonic acid (to generate surface -SO₂Cl groups) followed by amine | Aromatic sulfonation and subsequent amidation | 85° | >110° | nih.gov |

| Amino-functionalized MOF | Various sulfonyl chlorides | Sulfonamide formation | Not specified | Not specified | rsc.org |

| Nafion Precursor Membrane | Butylamine (reacting with -SO₂F groups) | Sulfonamide formation | Not specified | Increased hydrophobicity | researchgate.net |

These surface modification techniques are critical in various advanced applications, including the development of anti-fouling coatings for biomedical devices, moisture-resistant electronic components, and membranes with tailored transport properties. mdpi.comnih.gov

Spectroscopic and Advanced Analytical Methodologies for Research Characterization

Multi-Technique Spectroscopic Approaches in Structural Research

A combination of spectroscopic methods provides a holistic view of the molecular architecture of nonane-2-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within the this compound molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the complex structure. mdpi.com

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments along the nonane (B91170) chain would be observed. The proton on the carbon atom bearing the sulfonyl chloride group (C2) is expected to be significantly deshielded due to the strong electron-withdrawing nature of the -SO₂Cl group, resulting in a downfield chemical shift. acdlabs.comresearchgate.net For instance, in a related compound, butane-1-sulfonyl chloride, the multiplet for the protons on the carbon adjacent to the sulfonyl chloride group appears at approximately 3.68 ppm. acdlabs.com The remaining protons of the heptyl group attached to this carbon would exhibit a series of overlapping multiplets in the upfield region, characteristic of an aliphatic chain.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each of the nine carbon atoms in the nonane backbone. The carbon atom directly bonded to the sulfonyl chloride group (C2) would have a characteristic downfield chemical shift due to the electronegative sulfur and chlorine atoms. Approximate chemical shift ranges for carbons in similar environments can be found in reference tables. chemguide.co.uksigmaaldrich.com For example, carbons in a RCH₂Cl environment typically appear in the 30-60 ppm range, while those in a R₃CH environment are found between 25-35 ppm. chemguide.co.uk

To resolve ambiguities in the assignment of ¹H and ¹³C signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. mdpi.comrsc.org A COSY spectrum would reveal the coupling relationships between adjacent protons in the nonane chain, helping to trace the connectivity from one end of the molecule to the other. HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds away, providing crucial long-range connectivity information to definitively piece together the molecular structure. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |

| H on C2 | ¹H NMR | Downfield (e.g., ~3.5-4.0 ppm) | Deshielded by the -SO₂Cl group. acdlabs.com |

| Other H's | ¹H NMR | Upfield (e.g., ~0.8-1.8 ppm) | Characteristic of an aliphatic chain. |

| C2 | ¹³C NMR | Downfield (e.g., ~60-70 ppm) | Directly attached to the -SO₂Cl group. |

| Other C's | ¹³C NMR | Upfield (e.g., ~10-40 ppm) | Characteristic of an aliphatic chain. chemguide.co.uk |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. acdlabs.comchemistrytalk.org The most characteristic absorptions for a sulfonyl chloride are the strong, asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the regions of 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively. chemistrytalk.orgscribd.comlibretexts.org Additionally, the S-Cl stretching frequency is expected to be observed in the far-IR region, around 375 cm⁻¹. cdnsciencepub.com The presence of the nonane chain will be confirmed by C-H stretching vibrations just below 3000 cm⁻¹. acdlabs.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| S=O | Asymmetric Stretch | 1370-1380 chemistrytalk.orgscribd.comlibretexts.org | Strong |

| S=O | Symmetric Stretch | 1180-1190 chemistrytalk.orgscribd.comlibretexts.org | Strong |

| S-Cl | Stretch | ~375 cdnsciencepub.com | Strong |

| C-H (alkane) | Stretch | 2850-2960 acdlabs.com | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for saturated aliphatic sulfonyl chlorides like this compound, as they lack significant chromophores that absorb in the typical UV-Vis range (200-800 nm). libretexts.org Any observed absorption would likely be weak and at shorter wavelengths, corresponding to n → σ* electronic transitions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural confirmation. libretexts.org In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. A key feature for chlorine-containing compounds is the presence of an isotopic peak (M+2) at two mass units higher than the molecular ion peak, with an intensity approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. acdlabs.com

The fragmentation of the molecular ion provides a fingerprint of the molecule's structure. libretexts.org For this compound, common fragmentation pathways would likely involve the loss of the sulfonyl chloride group or cleavage of the alkyl chain. libretexts.orgresearchgate.net For instance, cleavage of the C-S bond could lead to a nonyl cation. Fragmentation of the nonane chain itself would produce a series of characteristic alkyl fragment ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org The loss of SO₂ is also a common fragmentation pathway for sulfonyl compounds. acs.org

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass/Charge Ratio) | Possible Origin |

| [C₉H₁₉SO₂Cl]⁺ | 226.08 | Molecular Ion (M⁺) |

| [C₉H₁₉SO₂Cl]⁺ (³⁷Cl) | 228.08 | Isotopic Molecular Ion (M+2) |

| [C₉H₁₉]⁺ | 127.25 | Loss of SO₂Cl |

| [SO₂Cl]⁺ | 99/101 | Sulfonyl chloride cation |

| [CₙH₂ₙ₊₁]⁺ | Variable | Fragmentation of the nonane chain libretexts.org |

Chromatographic and Separation Science Enhancements for Research Purity and Analysis

Chromatographic techniques are essential for ensuring the purity of synthesized this compound and for its analysis in complex mixtures.

Derivatization Strategies for LC-MS Analysis in Complex Matrices

While GC-MS can be used for the analysis of sulfonyl chlorides, their reactivity and potential for thermal degradation can be problematic. researchgate.netcore.ac.uk Liquid chromatography-mass spectrometry (LC-MS) offers a milder alternative, but the ionization efficiency of underivatized sulfonyl chlorides can be low. To enhance sensitivity and selectivity in LC-MS analysis, especially within complex biological or environmental matrices, derivatization strategies are often employed. ddtjournal.com

The reactive sulfonyl chloride functional group can be readily converted into a more stable and easily ionizable derivative. nih.gov Common derivatization reagents include those that introduce a readily ionizable group, such as a tertiary amine or a pyridine (B92270) moiety. nih.govnih.gov For example, reaction with an amine (e.g., a substituted piperidine (B6355638) or pyridine) would form a stable sulfonamide that can be readily detected in positive ion mode ESI-MS. researchgate.net This approach not only improves ionization efficiency but also allows for more controlled chromatographic separation. ddtjournal.com The choice of derivatizing agent can be tailored to introduce specific fragmentation patterns that are useful for selected reaction monitoring (SRM) in tandem mass spectrometry (MS/MS), further enhancing the selectivity of the analysis. nih.govnih.gov

Method Development for Purity Assessment in Synthetic Protocols

The purity of this compound synthesized in the laboratory is critical for its subsequent use. Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for assessing purity. researchgate.netrsc.org A well-developed GC method can separate the desired product from starting materials, solvents, and by-products of the synthesis. rsc.orggoogle.comgoogle.com Purity is typically determined by the relative peak area of the this compound in the chromatogram. rsc.org

For GC analysis, a non-polar or medium-polarity capillary column is generally suitable for separating aliphatic compounds. rsc.org The temperature program of the GC oven is optimized to ensure good resolution of all components in a reasonable analysis time. rsc.org In cases where the sulfonyl chloride is thermally labile, careful optimization of the injector temperature is necessary to prevent on-column degradation, which could lead to an inaccurate purity assessment. researchgate.net Flash chromatography is another technique that can be used for the purification of sulfonyl chlorides on a preparative scale, with purity often assessed by ¹H NMR or GC analysis of the collected fractions. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to describing the arrangement and energy of electrons within a molecule, which in turn dictate its chemical and physical properties.

Molecular Orbital (MO) theory describes the bonding in nonane-2-sulfonyl chloride as the combination of atomic orbitals from its constituent atoms (carbon, hydrogen, sulfur, oxygen, and chlorine) to form a set of molecular orbitals that extend over the entire molecule. brsnc.inbccampus.ca In a sulfonyl chloride, the atomic orbitals of the central sulfur atom combine with those of the two oxygen atoms, the chlorine atom, and the carbon atom of the nonane (B91170) chain. This combination results in a series of bonding molecular orbitals, which are lower in energy and accommodate the molecule's valence electrons, and antibonding molecular orbitals, which are higher in energy and are typically unoccupied. youtube.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. For a sulfonyl chloride, the HOMO is typically associated with lone pairs on the oxygen or chlorine atoms, while the LUMO is a σ* antibonding orbital primarily localized along the sulfur-chlorine bond. Nucleophilic attack, a characteristic reaction of sulfonyl chlorides, involves the transfer of electron density from the HOMO of a nucleophile to the LUMO of the sulfonyl chloride.

Standard computational methods like the Hartree-Fock approach approximate the behavior of each electron in the average field of all other electrons. However, for a more precise description, electron correlation —the effect of the instantaneous repulsion between electrons—must be considered. byu.edu Methods such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI) account for these effects. byu.edu While electron correlation represents a small correction for many stable molecules, it is crucial for accurately calculating properties like dipole moments and reaction energy barriers. byu.edu

The distribution of electron density within this compound is highly polarized due to the presence of electronegative oxygen and chlorine atoms. Quantum chemical calculations can quantify this charge distribution, revealing significant partial positive charge on the sulfur atom and partial negative charges on the oxygen and chlorine atoms. This charge separation makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles.

The stability of the bonds within the molecule can also be analyzed. The sulfonyl group (SO₂) features strong, partially double-bonded S-O interactions. In a representative compound, methanesulfonyl chloride, the S=O bond distance is approximately 142.4 pm. wikipedia.org The sulfur-chlorine bond is a weaker, polar covalent bond with a typical length of around 204.6 pm. wikipedia.org This S-Cl bond is the most labile in many reactions, readily undergoing cleavage. The S-C bond, connecting the sulfonyl group to the nonane chain, is a stable single bond with a length of about 176.3 pm. wikipedia.org The relative weakness of the S-Cl bond compared to the S-O and S-C bonds is a key factor in the characteristic reactivity of sulfonyl chlorides.

| Bond | Typical Bond Length (pm) | Description |

|---|---|---|

| S=O | ~142.4 | Strong, polar double bond. Contributes to the electron-withdrawing nature of the sulfonyl group. |

| S-C | ~176.3 | Stable, covalent single bond connecting the functional group to the alkyl chain. |

| S-Cl | ~204.6 | Polar, relatively weak single bond. The site of nucleophilic attack and the typical leaving group. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms, providing a dynamic picture of how reactants are converted into products.

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecular system as a function of its atomic coordinates. libretexts.orglibretexts.org For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. wayne.edu

For key transformations of this compound, such as its reaction with a nucleophile (e.g., an amine or alcohol), computational methods can be used to map the PES. This involves calculating the energy of the system at various points along the reaction coordinate—the path of lowest energy connecting reactants to products. wayne.edu The resulting surface reveals the energy changes that occur as bonds are broken and formed, identifying any intermediates and the energy barriers that must be overcome for the reaction to proceed.

The most common reaction pathway for sulfonyl chlorides is a bimolecular nucleophilic substitution (Sₙ2-type) mechanism. cdnsciencepub.commdpi.com Computational modeling allows for the precise location and characterization of the transition state for this process. The transition state is a specific, high-energy arrangement of atoms at the peak of the energy barrier on the PES that separates reactants and products. wayne.edu

For the nucleophilic attack on the sulfur atom of this compound, calculations support a trigonal bipyramidal transition state. cdnsciencepub.com In this geometry, the incoming nucleophile and the departing chloride ion occupy the axial positions, while the two oxygen atoms and the nonane carbon substituent lie in the equatorial plane. By analyzing the vibrational frequencies of this structure, chemists can confirm that it is a true transition state (characterized by one imaginary frequency corresponding to the motion along the reaction coordinate). The calculated energy of this transition state relative to the reactants gives the activation energy, a critical parameter for determining the reaction rate.

| Feature | Description |

|---|---|

| Geometry | Trigonal Bipyramidal |

| Axial Positions | Occupied by the incoming nucleophile and the leaving chloride group. |

| Equatorial Positions | Occupied by the two sulfonyl oxygen atoms and the alkyl carbon atom. |

| Significance | Represents the highest energy point along the lowest energy reaction pathway. cdnsciencepub.com |

Prediction of Reactivity and Selectivity in Novel Transformations

Beyond explaining known phenomena, a key strength of computational chemistry is its predictive power. By applying the same theoretical principles, it is possible to forecast the behavior of this compound in new, unstudied reactions.

By modeling the reactions of this compound with various novel nucleophiles, computational methods can predict relative reactivity. This is achieved by calculating and comparing the activation energies for each potential reaction. A lower activation energy implies a faster reaction rate. Such calculations can account for both electronic effects (how electron-donating or -withdrawing a nucleophile is) and steric effects (the physical bulk of the nucleophile and the nonane chain).

Furthermore, when a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), computational modeling can predict the selectivity. By mapping the potential energy surfaces for all possible reaction pathways, the transition state with the lowest energy can be identified. researchgate.net The pathway proceeding through this lowest-energy transition state will be the fastest and will therefore lead to the major product. This predictive capability allows for the rational design of new synthetic routes and the efficient targeting of desired molecules, saving significant time and resources in the laboratory.

Q & A

How can researchers optimize the synthesis of Nonane-2-sulfonyl chloride to minimize byproducts?

Answer:

The synthesis of sulfonyl chlorides like this compound often involves sulfonation followed by chlorination. To minimize byproducts (e.g., sulfonic acid derivatives or over-chlorinated species):

- Control reaction stoichiometry: Use precise molar ratios of sulfonating agents (e.g., chlorosulfonic acid) and chlorinating reagents (e.g., PCl₅ or SOCl₂). Excess chlorinating agents may lead to side reactions.

- Temperature modulation: Maintain temperatures below 0°C during sulfonation to prevent thermal decomposition, as seen in analogous sulfonyl chloride syntheses .

- Inert atmosphere: Conduct reactions under nitrogen/argon to avoid hydrolysis of intermediates.

- Purification: Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Validate purity via HPLC or NMR .

What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

Answer:

Key techniques include:

- ¹H/¹³C NMR: The sulfonyl chloride group (-SO₂Cl) deshields adjacent protons, causing distinct splitting patterns. For example, the CH₂ group adjacent to the sulfonyl moiety typically appears as a triplet in ¹H NMR (δ ~3.5–4.5 ppm).

- IR spectroscopy: Confirm the presence of S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹) and S-Cl bonds (~550 cm⁻¹).

- Mass spectrometry (EI-MS): Look for molecular ion peaks [M]⁺ and fragment ions (e.g., loss of Cl⁻).

Resolving contradictions:

- Cross-validate data: If NMR signals contradict expected splitting (e.g., due to impurities), repeat analysis with higher-field instruments or deuterated solvents.

- Reference databases: Compare with NIST Chemistry WebBook or peer-reviewed spectra of structurally similar compounds .

- Elemental analysis: Confirm C, H, S, and Cl percentages to rule out impurities .

How can researchers design stability studies for this compound under varying storage conditions?

Answer:

Stability studies should assess:

- Hydrolytic sensitivity: Store aliquots in sealed vials with molecular sieves (to control moisture) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Compare results to accelerated degradation tests (e.g., 40°C/75% RH for 1 month) .

- Light sensitivity: Expose samples to UV-vis light and track changes in UV absorbance (λ ~270 nm for sulfonyl chlorides).

- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

Methodological note: Include a positive control (e.g., a known hydrolytically stable sulfonate) and use Karl Fischer titration to quantify residual moisture in storage vials .

What strategies mitigate hazards when handling this compound in electrophilic substitution reactions?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, chemical goggles, and a lab coat. Work in a fume hood with a sash height ≤18 inches .

- Neutralization protocols: Keep 5% sodium bicarbonate on hand to neutralize spills (SO₂Cl₂ hydrolyzes to HCl and SO₂, which require immediate neutralization).

- Reaction quenching: Add reagents slowly to chilled reaction mixtures (e.g., –20°C) to control exothermicity. Post-reaction, quench excess sulfonyl chloride with aqueous NaHCO₃.

- Ventilation: Use scrubbers for SO₂/HCl gas byproducts, as recommended in sulfonyl chloride safety guidelines .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations: Use Gaussian or ORCA software to compute electrophilicity indices (e.g., Fukui functions) at the sulfur atom. Higher electrophilicity correlates with faster SN₂ reactivity.

- Solvent effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to model solvation energies.

- Transition state analysis: Identify steric hindrance from the nonane chain using molecular dynamics (MD) simulations. Compare activation energies with experimental kinetic data .

Validation: Cross-check predictions with Hammett plots using para-substituted aryl nucleophiles to quantify electronic effects .

What experimental approaches resolve discrepancies in reported melting points for this compound?

Answer:

Reported melting points may vary due to:

- Polymorphism: Recrystallize the compound from different solvents (e.g., hexane vs. ethyl acetate) and analyze via X-ray diffraction (XRPD).

- Purity assessment: Perform DSC to detect eutectic mixtures or impurities lowering the observed mp.

- Interlaboratory calibration: Use certified reference standards (e.g., NIST-traceable thermometers) and report heating rates (e.g., 1°C/min) to ensure reproducibility .

How should researchers design a kinetic study to compare the acylation rates of this compound versus shorter-chain analogs?

Answer:

- Substrate selection: Use a standardized nucleophile (e.g., aniline) in anhydrous THF.

- Pseudo-first-order conditions: Maintain excess nucleophile and monitor sulfonamide formation via UV-vis (λ ~400 nm for diazotized products).

- Data analysis: Calculate rate constants (k) using the integrated rate law. Compare activation parameters (ΔH‡, ΔS‡) via Eyring plots.

- Steric effects: Use molecular mechanics (MMFF94) to model steric bulk from the nonane chain and correlate with rate reductions .

What methodologies validate the absence of toxic degradation products when this compound is used in bioconjugation?

Answer:

- High-resolution LC-MS: Screen reaction mixtures for sulfonic acid byproducts (e.g., Nonane-2-sulfonic acid) and chlorinated hydrocarbons.

- Cytotoxicity assays: Treat mammalian cell lines (e.g., HEK293) with reaction aliquots and measure viability via MTT assay.

- Genotoxicity testing: Perform Ames tests with Salmonella typhimurium strains to detect mutagenic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.